molecular formula C12H13N3 B1366757 3-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine CAS No. 87642-29-3

3-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

Cat. No.: B1366757
CAS No.: 87642-29-3
M. Wt: 199.25 g/mol
InChI Key: TZFHJMGEXWVRKQ-UHFFFAOYSA-N
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Description

Historical Context and Discovery Timeline

The development of this compound is rooted in the broader historical evolution of pyrazole chemistry, which traces its origins to the pioneering work of German chemist Ludwig Knorr, who coined the term "pyrazole" for this class of compounds in 1883. The foundational synthesis methodology was established by Hans von Pechmann in 1898, who developed a classical method for pyrazole synthesis using acetylene and diazomethane. This early work laid the groundwork for subsequent developments in pyrazole chemistry that would eventually lead to the more complex bicyclic systems like pyrazolo[4,3-c]pyridines.

The specific synthesis and characterization of this compound derivatives gained prominence in the early 21st century as researchers recognized the therapeutic potential of this scaffold. A significant milestone occurred in 2013 when Samala and colleagues published comprehensive studies on forty this compound derivatives, demonstrating their efficacy as Mycobacterium tuberculosis pantothenate synthetase inhibitors. This work marked a crucial turning point in establishing the compound's medicinal chemistry relevance and sparked subsequent research into its biological applications.

The development timeline reflects a gradual evolution from basic pyrazole chemistry to sophisticated drug design strategies. Early synthetic approaches relied heavily on traditional condensation reactions, but modern methodologies have incorporated advanced techniques such as microwave-assisted synthesis and palladium-catalyzed reactions. The compound's emergence as a subject of intensive research coincided with growing interest in heterocyclic scaffolds for drug discovery, particularly those offering both synthetic accessibility and biological activity.

Structural Classification Within Heterocyclic Chemistry

This compound belongs to the extensive family of azole compounds, specifically classified as a fused bicyclic heterocycle containing both pyrazole and pyridine ring systems. The compound features a five-membered pyrazole ring characterized by two adjacent nitrogen atoms in ortho-substitution, fused to a six-membered saturated pyridine ring. The structural framework can be systematically analyzed through its International Union of Pure and Applied Chemistry nomenclature, which designates it as this compound.

The molecular structure exhibits several distinctive characteristics that influence its chemical and biological properties. X-ray crystallographic studies of related compounds have revealed that the reduced pyridine ring adopts a half-chair conformation, which significantly impacts the spatial arrangement of substituents and their interactions with biological targets. The phenyl substituent at the 3-position provides aromatic character and contributes to the compound's lipophilicity, while the tetrahydropyridine moiety introduces conformational flexibility that can be exploited in structure-based drug design.

Table 1: Structural Parameters of this compound

Parameter Value Reference
Molecular Formula C₁₂H₁₃N₃
Molecular Weight 199.26 g/mol
Chemical Abstracts Service Number 87642-29-3
International Chemical Identifier Key TZFHJMGEXWVRKQ-UHFFFAOYSA-N
Ring System Bicyclic (pyrazole + tetrahydropyridine)

The compound's classification within heterocyclic chemistry extends to its membership in the broader pyrazolo[4,3-c]pyridine family, which encompasses numerous structural variants differing in substitution patterns and oxidation states. This classification system enables systematic structure-activity relationship studies and facilitates the rational design of analogs with improved properties. The pyrazolo[4,3-c]pyridine core structure is distinguished from its regioisomeric counterparts, such as pyrazolo[3,4-b]pyridines and pyrazolo[3,4-c]pyridines, by the specific fusion pattern between the two ring systems.

Significance in Medicinal Chemistry and Drug Design

The medicinal chemistry significance of this compound stems from its demonstrated biological activities and its utility as a privileged scaffold in drug discovery programs. The compound has shown particular promise as an antimicrobial agent, with extensive research demonstrating its efficacy against Mycobacterium tuberculosis through inhibition of pantothenate synthetase, a critical enzyme in bacterial metabolism. Studies have revealed that derivatives of this scaffold exhibit inhibitory concentrations in the micromolar range, with the most potent analog, 1-benzoyl-N-(4-nitrophenyl)-3-phenyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxamide, achieving an inhibitory concentration of 21.8 ± 0.8 micromolar against Mycobacterium tuberculosis pantothenate synthetase.

The drug design potential of this scaffold is further exemplified by its application in developing carbonic anhydrase inhibitors, where pyrazolo[4,3-c]pyridine sulfonamides have demonstrated selective inhibitory activity against various human carbonic anhydrase isoforms. Structure-activity relationship studies have revealed that modifications to the nitrogen atom of the pyridine moiety significantly influence biological activity, with N-methylpropionamide linkers enhancing activity against human carbonic anhydrase I. This finding underscores the importance of systematic structural modifications in optimizing therapeutic efficacy.

Table 2: Biological Activities of this compound Derivatives

Target Activity Type Concentration Range Reference
Mycobacterium tuberculosis pantothenate synthetase Inhibition 21.8-50 μM
Human carbonic anhydrase I Inhibition Variable
Mycobacterium tuberculosis growth Inhibition 26.7 μM minimum inhibitory concentration
Cytotoxicity (RAW 264.7 cells) Non-toxic Up to 50 μM

The compound's significance in medicinal chemistry is further amplified by its synthetic accessibility and the extensive chemical space available through structural modifications. The pyrazolo[4,3-c]pyridine framework allows for diverse functionalization strategies, including N-alkylation, aromatic substitution, and oxidation-reduction reactions, providing medicinal chemists with numerous opportunities to fine-tune pharmacological properties. This versatility has made the scaffold attractive for fragment-based drug discovery approaches, where the core structure serves as a starting point for hit-to-lead optimization campaigns.

Contemporary research has expanded the therapeutic scope of this compound derivatives beyond antimicrobial applications. The scaffold has been investigated for its potential in treating various conditions, including inflammatory diseases and neurological disorders, reflecting the broad pharmacological utility of pyrazole-containing compounds. The Food and Drug Administration has recognized pyrazole moieties as among the highly utilized ring systems for small molecule drugs, further validating the medicinal chemistry importance of this structural class. This recognition has encouraged continued investment in research and development programs focusing on pyrazolo[4,3-c]pyridine derivatives, positioning the compound as a valuable tool in contemporary drug discovery efforts.

Properties

IUPAC Name

3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3/c1-2-4-9(5-3-1)12-10-8-13-7-6-11(10)14-15-12/h1-5,13H,6-8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZFHJMGEXWVRKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1NN=C2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00424686
Record name 3-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87642-29-3
Record name 3-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis typically involves the following key steps:

  • Formation of a substituted piperidinone intermediate.
  • Construction of the pyrazole ring via reaction with hydrazine derivatives.
  • Cyclization to form the fused pyrazolo[4,3-c]pyridine system.
  • Introduction of the phenyl substituent at the 3-position.

Specific Synthetic Routes

Method from Piperidin-4-one Derivatives (Literature Synthesis)

A classical approach starts from piperidin-4-one derivatives, which undergo multi-step reactions including:

  • Step 1: Reaction of piperidin-4-one with appropriate hydrazine derivatives to form a pyrazole ring fused to the piperidine ring.
  • Step 2: Introduction of the phenyl group at the 3-position by electrophilic aromatic substitution or via substituted starting materials.
  • Step 3: Final cyclization and purification.

This method was employed in the synthesis of various derivatives for biological evaluation, yielding the target compound in moderate to good yields (up to 78%) under controlled heating and acidic conditions (e.g., hydrogen chloride treatment for 2 hours).

Lithium Hexamethyldisilazide (LiHMDS)-Mediated Synthesis (Patent Method)

A more recent and industrially scalable method involves a three-step process starting from an aryl-substituted precursor:

Step Reaction Conditions Reagents Description Yield
1 -78 °C to 25 °C, THF, 12 h Compound 1 + Diethyl oxalate + LiHMDS Formation of an oxalate intermediate (Compound 2) 75%
2 80 °C, Acetic acid, 1 h Compound 2 + Hydrazine hydrate Pyrazole ring formation (Compound 3) Not specified
3 100 °C, DMSO, 12 h Compound 3 + o-fluorobenzonitrile Aromatic nucleophilic substitution to introduce phenyl group (Compound 4) Not specified

Subsequent hydrogenation (Pd/C), hydrolysis (LiOH), and protection steps (fluorenylmethoxycarbonyl succinimide) lead to the final substituted pyrazolo[4,3-c]pyridine derivatives.

Advantages:

  • Readily available starting materials
  • High atom economy
  • Low cost and easy reaction control
  • Suitable for industrial scale-up

Reaction Conditions Summary Table

Method Starting Material Key Reagents Solvent Temperature Time Yield Notes
Acidic Heating Piperidin-4-one derivatives HCl Not specified Heating (time: 2 h) 2 h ~78% Classical method, moderate yield
LiHMDS Route Compound 1 (aryl precursor) LiHMDS, Diethyl oxalate, Hydrazine hydrate, o-fluorobenzonitrile THF, AcOH, DMSO -78 °C to 100 °C 12-24 h total 75% (step 1) Industrially scalable, multi-step
Multi-component Bicyclization Aryl glyoxals, pyrazol-5-amines Various Not specified Mild Not specified Not specified Flexible, diverse derivatives

Research Findings and Notes

  • The compound and its derivatives have been synthesized and evaluated for biological activities such as Mycobacterium tuberculosis pantothenate synthetase inhibition, indicating the importance of efficient synthetic routes.
  • The LiHMDS-mediated synthesis provides a robust platform for further derivatization, allowing introduction of various substituents on the pyrazolo[4,3-c]pyridine scaffold.
  • Reaction control and conditions such as temperature and solvent choice are critical for optimizing yields and purity.
  • Industrial applicability is enhanced by the use of commercially available reagents and straightforward purification steps.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the antiproliferative effects of 3-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine against various cancer cell lines. For instance:

  • Cell Lines Tested : K562 (chronic myeloid leukemia), MV4-11 (biphenotypic B myelomonocytic leukemia), and MCF-7 (human breast cancer).
  • Mechanism of Action : The compound has shown to induce apoptosis through the activation of caspase pathways and the cleavage of poly(ADP-ribose) polymerase 1 (PARP-1). Additionally, it affects microtubule dynamics by inducing fragmentation of microtubule-associated protein 1-light chain 3 (LC3) and reducing proliferating cell nuclear antigen (PCNA) levels .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Cell LineGI50 Value (µM)
K562Low micromolar
MV4-11Low micromolar
MCF-7Low micromolar

These findings suggest that derivatives of this compound could serve as lead compounds for developing new anticancer therapies.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial potential . Preliminary studies indicate that certain derivatives exhibit activity against various bacterial strains. Such properties are critical in the development of new antibiotics amid rising antibiotic resistance.

Other Therapeutic Applications

Beyond its anticancer and antimicrobial properties, this compound is being explored for other therapeutic effects:

  • Anti-inflammatory Effects : The structure suggests potential anti-inflammatory activity by modulating pro-inflammatory cytokines.

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves electrophilic cyclization methods followed by cross-coupling reactions. Understanding the structure-activity relationship is crucial for optimizing its biological activity. For example, modifications at specific positions on the pyrazolo[4,3-c]pyridine scaffold can significantly influence its potency against cancer cells .

Mechanism of Action

The mechanism of action of 3-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . Additionally, it can interact with receptors to influence cellular signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

5-tert-Butyl-N-pyrazol-4-yl-4,5,6,7-tetrahydrobenzo-[d]-isoxazole-3-carboxamide

This compound, reported by Petukhov et al., outperformed 3-phenyl-pyrazolo[4,3-c]pyridine analogues with an IC₅₀ of 90 nM against MTB PS . The isoxazole core and tert-butyl substituent likely enhance hydrophobic interactions with the enzyme’s active site, contributing to superior potency.

Table 1: Comparison of PS Inhibitors

Compound Core Structure Key Substituents IC₅₀ (MTB PS) Source
3-Phenyl-pyrazolo[4,3-c]pyridine Pyrazolo-piperidine Phenyl, benzamide 21.8 μM
Petukhov’s isoxazole derivative Isoxazole-piperidine tert-Butyl, pyrazole 90 nM

Tetrahydrothieno[2,3-c]pyridine-3-carboxamides

Samala et al. (2014) developed hybrid inhibitors by merging tetrahydrothienopyridine with known antimycobacterial leads. These compounds showed improved PS inhibition compared to early pyrazolo[4,3-c]pyridine derivatives, underscoring the impact of sulfur-containing heterocycles on target engagement .

Antimicrobial Agents Targeting ESKAPE Pathogens

Nitrofuran-Tagged THPP Derivatives

A series of 5-nitrofuran-conjugated pyrazolo[4,3-c]pyridines (THPPs) exhibited potent activity against ESKAPE pathogens. The lead compound, 13g (1-(2-methoxyethyl)-5-(5-nitro-2-furoyl)-3-(1,3-oxazol-5-yl)-THPP), outperformed nitrofurantoin, with MIC values <1 μg/mL against multidrug-resistant strains . The nitrofuran "warhead" introduces redox-active properties, enhancing bactericidal effects.

Table 2: Antimicrobial Activity of THPP Derivatives

Compound Substituents MIC (μg/mL) Target Pathogens Source
13g 2-Methoxyethyl, nitrofuran, oxazolyl <1 ESKAPE panel
Nitrofurantoin - >16 ESKAPE panel

c-Met Kinase Inhibitors

Pyrazolo[4,3-c]pyridine derivatives have been repurposed as c-Met inhibitors for cancer therapy. Structure-based design yielded compounds with nanomolar enzymatic potency, leveraging hydrophobic interactions in the ATP-binding pocket .

Structural and Conformational Comparisons

  • Methylsulfonyl Derivatives : Compounds with methylsulfonyl groups (e.g., I-III in ) adopt half-chair conformations, stabilizing equatorial positioning for target binding .
  • Benzyl and Cyclopropyl Derivatives : 5-Benzyl and 3-cyclopropyl-oxadiazole variants () demonstrate how lipophilic substituents enhance blood-brain barrier penetration or metabolic stability .

Key Structure-Activity Relationship (SAR) Insights

Hydrophobic Substituents : tert-Butyl (Petukhov’s compound) and benzyl groups improve PS inhibition and pharmacokinetics .

Electron-Withdrawing Groups : Nitrofuran and oxadiazole moieties enhance redox activity and target binding .

Core Heterocycle Modifications: Replacing pyrazole with isoxazole (Petukhov) or thienopyridine (Samala) alters enzyme affinity and selectivity .

Biological Activity

3-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly its role as an inhibitor of Mycobacterium tuberculosis (MTB) pantothenate synthetase and its cytotoxic effects against various cell lines.

  • IUPAC Name : this compound
  • CAS Number : 87642-29-3
  • Molecular Formula : C12H13N3
  • Molecular Weight : 199.25 g/mol

Inhibition of Mycobacterium tuberculosis

Recent studies have demonstrated that derivatives of this compound exhibit potent inhibitory activity against MTB pantothenate synthetase. This enzyme is crucial for the biosynthesis of pantothenate (vitamin B5), which is essential for the synthesis of coenzyme A, a vital cofactor in various metabolic pathways.

  • Mechanism of Action :
    • The compound inhibits the pantothenate synthetase enzyme by competing with natural substrates. This inhibition disrupts the biosynthesis of coenzyme A, leading to impaired metabolic processes within the bacterium and ultimately inhibiting its growth .
  • Efficacy :
    • One study identified a derivative with an IC₅₀ value of 21.8 ± 0.8 μM against MTB pantothenate synthetase and a minimum inhibitory concentration (MIC) of 26.7 μM against MTB itself. Importantly, this compound was non-cytotoxic at concentrations up to 50 μM when tested on RAW 264.7 cell lines .

Cytotoxicity Studies

The cytotoxic effects of this compound derivatives have been evaluated against various cell lines:

CompoundCell LineIC₅₀ (μM)Remarks
Derivative ARAW 264.7>50Non-cytotoxic
Derivative BHeLa<30Moderate cytotoxicity
Derivative CMCF-7<20High cytotoxicity

These findings indicate that while some derivatives are non-toxic at higher concentrations, others exhibit significant cytotoxicity against cancer cell lines.

Case Study 1: Antitubercular Activity

A study synthesized forty derivatives of this compound and evaluated their activity against MTB pantothenate synthetase. The most promising derivative showed strong inhibitory effects and was further characterized for its mechanism of action through molecular docking studies .

Case Study 2: ESKAPE Pathogens

Another research effort explored the activity of these compounds against ESKAPE pathogens—an acronym for a group of bacteria known for their multi-drug resistance. The derivatives were tested for their ability to inhibit growth in various Gram-positive and Gram-negative bacteria. Some compounds displayed significant antibacterial activity compared to standard antibiotics like ciprofloxacin and nitrofurantoin .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine, and how can purity be ensured?

  • Methodology : The compound is typically synthesized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) using boronic acids and halogenated precursors. For example, intermediates like 3-bromo-pyrazolo-pyridine derivatives undergo coupling with phenylboronic acid under optimized conditions (Pd(PPh₃)₄, K₂CO₃, toluene/EtOH/H₂O at 90–105°C) . Cyclization steps may involve NaH or TsCl for ring closure . Purity is validated using HPLC (>95%) and spectroscopic techniques (¹H/¹³C NMR, HRMS) .

Q. How can Design of Experiments (DoE) optimize reaction conditions for synthesizing this compound?

  • Methodology : Apply factorial designs to screen variables (temperature, catalyst loading, solvent ratio). For instance, a 2³ factorial design can identify interactions between parameters like reaction time, base concentration, and solvent polarity. Statistical analysis (ANOVA) minimizes experimental runs while maximizing yield and selectivity . Post-optimization, response surface methodology (RSM) refines conditions for scalability .

Q. What spectroscopic and crystallographic techniques confirm the compound’s structural integrity?

  • Methodology : Use ¹H/¹³C NMR to verify substituent positions and ring saturation. Mass spectrometry (HRMS) confirms molecular weight. Single-crystal X-ray diffraction (XRD) resolves stereochemistry, as demonstrated in analogs with monoclinic crystal systems (e.g., P21/c space group, β = 96.689°, Z = 4) . For hygroscopic derivatives, dynamic vapor sorption (DVS) assesses stability under varying humidity .

Advanced Research Questions

Q. How can computational methods elucidate reaction mechanisms and intermediates in the synthesis of this compound?

  • Methodology : Employ density functional theory (DFT) to map energy profiles for key steps (e.g., cyclization or cross-coupling). Reaction path searches using quantum chemical calculations (e.g., IRC analysis) identify transition states and intermediates. Machine learning (ML) models trained on reaction databases predict optimal catalytic systems .

Q. What strategies resolve contradictions in reported biological activities of structural analogs?

  • Methodology : Perform meta-analysis of structure-activity relationship (SAR) data. For example, compare analogs with substituents like 4-chlorophenyl vs. 4-methylphenyl to assess electronic/steric effects on target binding. Use molecular docking (e.g., AutoDock Vina) to validate hypothesized interactions with receptors (e.g., serotonin transporters) . Validate discrepancies via in vitro assays under standardized conditions (e.g., IC₅₀ measurements) .

Q. How do structural modifications impact the compound’s stability and storage requirements?

  • Methodology : Evaluate degradation pathways via accelerated stability studies (40°C/75% RH for 6 months). Lyophilized salts (e.g., dihydrochloride) exhibit enhanced stability compared to free bases. For long-term storage, recommend -20°C in argon-flushed vials to prevent oxidation . Thermogravimetric analysis (TGA) quantifies decomposition thresholds (e.g., >150°C for crystalline forms) .

Q. What role does the compound play in developing novel heterocyclic frameworks for drug discovery?

  • Methodology : Use it as a scaffold for diversifying fused-ring systems. For example, introduce ethynyl groups via Sonogashira coupling to access triazolopyridine hybrids with enhanced π-stacking capabilities . Screen libraries against disease targets (e.g., kinases) using high-throughput screening (HTS) and interpret results via cheminformatics tools (e.g., KNIME) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Reactant of Route 2
3-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

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